4-{2-[(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl}-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide
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Overview
Description
4-{2-[(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl}-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide is a complex organic compound that features an indole and furan moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the furan ring further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl}-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Hydrazine Formation: The acetylated indole is reacted with hydrazine hydrate to form the hydrazine derivative.
Coupling with Furan Derivative: The final step involves coupling the hydrazine derivative with a furan derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or THF.
Substitution: Amines, thiols, in solvents like DMF or DMSO, often with heating.
Major Products
Oxidation: Oxidized indole and furan derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted furan derivatives.
Scientific Research Applications
4-{2-[(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl}-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{2-[(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl}-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furfurylamine.
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[2-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl]-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide |
InChI |
InChI=1S/C22H26N4O4/c1-13-4-7-19-18(10-13)17(15(3)24-19)11-22(29)26-25-21(28)9-8-20(27)23-12-16-6-5-14(2)30-16/h4-7,10,24H,8-9,11-12H2,1-3H3,(H,23,27)(H,25,28)(H,26,29) |
InChI Key |
XDHLKNMFLJLIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NNC(=O)CCC(=O)NCC3=CC=C(O3)C)C |
Origin of Product |
United States |
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